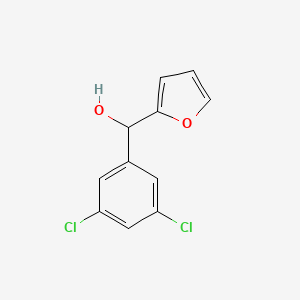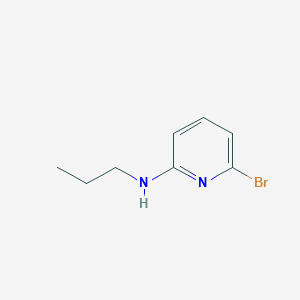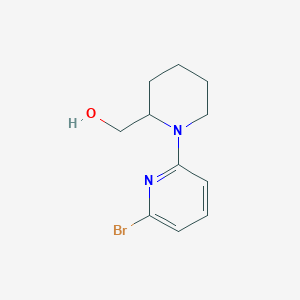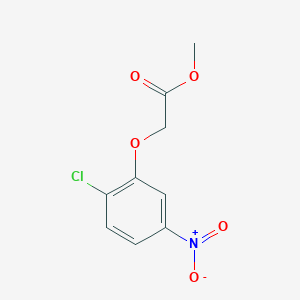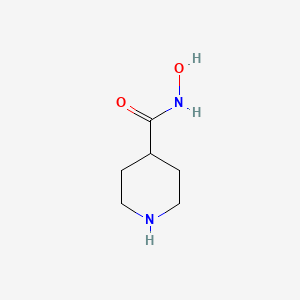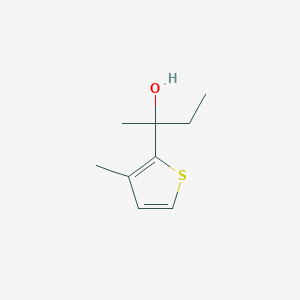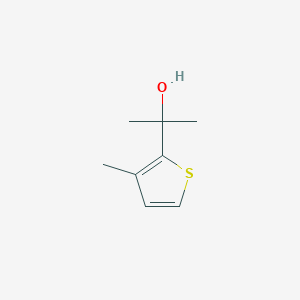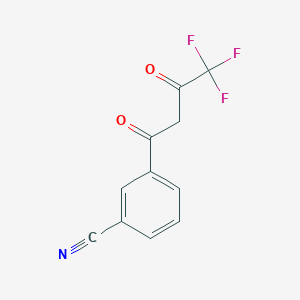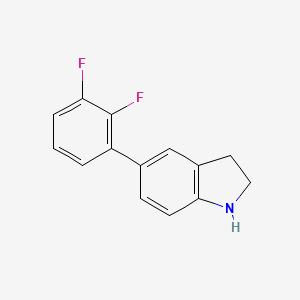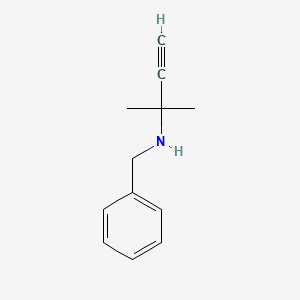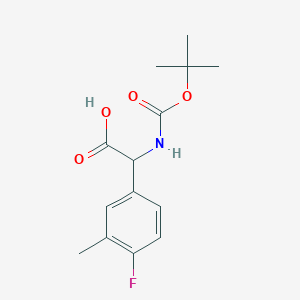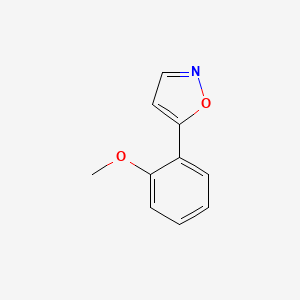
5-(2-Methoxyphenyl)isoxazole
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 5-(2-Methoxyphenyl)isoxazole is a derivative of isoxazole, which has been studied for its potential biological activities .
Synthesis Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of 5-arylisoxazole derivatives were synthesized via the reaction of 3- (dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without using any catalyst .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The structure of isoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Synthesis and Biological Evaluation : Isoxazole derivatives, including those related to 5-(2-Methoxyphenyl)isoxazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, compounds similar to this compound showed good antibacterial activity against strains like E. coli and S. aureus (Shingare et al., 2018).
Chemical Synthesis Techniques : Research has been conducted on the controlled isomerization of isoxazole derivatives, leading to the synthesis of isoxazole-4-carboxylic acid derivatives. This demonstrates the chemical versatility and potential for diverse applications of isoxazole compounds (Serebryannikova et al., 2019).
Crystal Structure and DFT Studies : The molecular packing and intermolecular interactions in crystals of isoxazole derivatives have been studied, providing insights into their structural properties and potential applications in material science or pharmaceuticals (Laamari et al., 2020).
Antimicrobial Activity : Novel isoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2019).
Anticancer Activity : Some isoxazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential of isoxazole compounds in cancer research (Liu et al., 2008).
Corrosion Inhibition : Isoxazole derivatives have been investigated as corrosion inhibitors, demonstrating their application in material science and engineering (Attou et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11-13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFYBGCJJBZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


